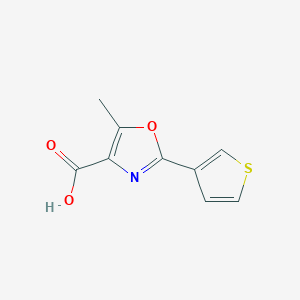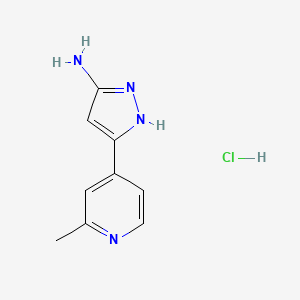
3-Amino-5-(2-methyl-4-pyridyl)pyrazole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(2-methyl-4-pyridyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2-methyl-4-pyridyl)pyrazole Hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with a suitable reagent, such as acetic acid, to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Amino-5-(2-methyl-4-pyridyl)pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, hydrazine derivatives, and substituted pyrazoles, which can further be used in the synthesis of more complex molecules .
科学的研究の応用
3-Amino-5-(2-methyl-4-pyridyl)pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 3-Amino-5-(2-methyl-4-pyridyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. It can also interact with receptors, modulating their activity and influencing various biological pathways .
類似化合物との比較
Similar Compounds
- 3-Aminopyrazole
- 5-Amino-3-methyl-1-phenylpyrazole
- 3-Amino-5-methylpyrazole
Comparison
Its pyridyl substituent provides additional sites for functionalization, making it a valuable intermediate in the synthesis of more complex molecules .
特性
分子式 |
C9H11ClN4 |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
5-(2-methylpyridin-4-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10N4.ClH/c1-6-4-7(2-3-11-6)8-5-9(10)13-12-8;/h2-5H,1H3,(H3,10,12,13);1H |
InChIキー |
MUTXAGJIQDENJI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2=CC(=NN2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




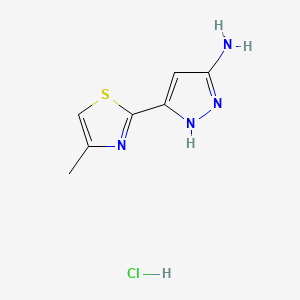

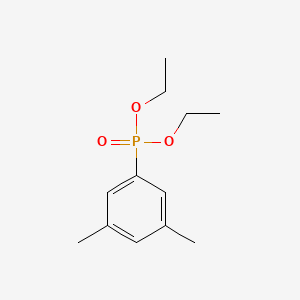
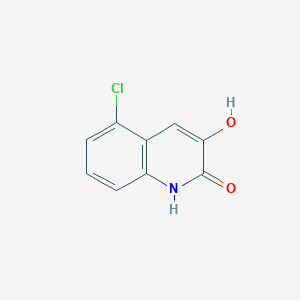
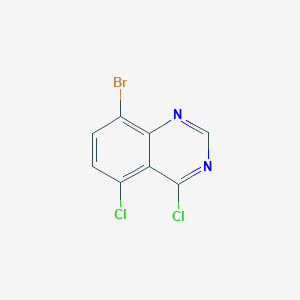

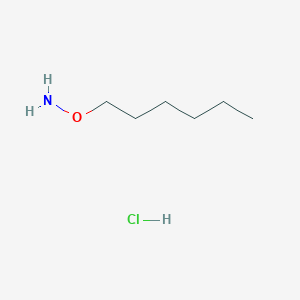

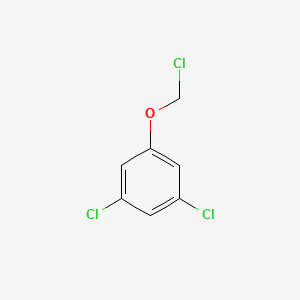
![5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13699789.png)
